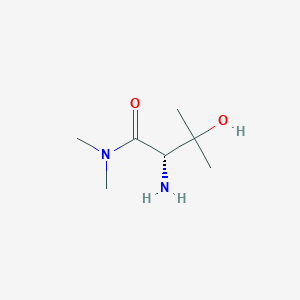

3-hydroxy-N,N-dimethyl-L-valinamide

Description

3-Hydroxy-N,N-dimethyl-L-valinamide is a branched amino acid derivative characterized by a valine backbone modified with a hydroxyl group at the β-carbon and two methyl groups on the amide nitrogen. Its synthesis involves condensation reactions followed by selective methylation, as demonstrated in the preparation of compound 45 via iodomethane-mediated alkylation of a precursor valinamide derivative in anhydrous DMF . The compound’s structure is confirmed by NMR and HPLC/MS, with key spectral features including distinct chemical shifts for methyl groups (δ 0.84–0.89 ppm) and hydroxyl-related protons (δ 4.25–4.91 ppm) in CD3COCD3 .

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-N,N,3-trimethylbutanamide |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,11)5(8)6(10)9(3)4/h5,11H,8H2,1-4H3/t5-/m1/s1 |

InChI Key |

JNHXNGMYWYMRLI-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)([C@@H](C(=O)N(C)C)N)O |

Canonical SMILES |

CC(C)(C(C(=O)N(C)C)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3-hydroxy-N,N-dimethyl-L-valinamide and related compounds:

Key Comparisons:

Structural Modifications and Bioactivity :

- The hydroxyl group in 3-hydroxy-N,N-dimethyl-L-valinamide enhances hydrogen-bonding capacity compared to N,3-dimethyl-L-valinamide, likely influencing solubility and target binding . This contrasts with hydroxamic acids (e.g., compound 6 ), where the hydroxamate group enables metal chelation, a property absent in valinamide derivatives .

- The cyclic structure of 3-hydroxy-N,N-dimethylpiperidinium restricts conformational flexibility, reducing its cholinergic agonist potency compared to linear valinamides .

Spectroscopic Differences: Methyl groups in valinamide derivatives exhibit distinct NMR shifts: δ 0.84–0.89 ppm for 3-hydroxy-N,N-dimethyl-L-valinamide vs. δ 0.69–0.80 ppm for non-hydroxylated analogs (e.g., compound 50) . Hydroxamic acids show tautomeric equilibria (enol-imine vs.

Functional Applications :

- While 3-hydroxy-N,N-dimethyl-L-valinamide is explored for antimicrotubule activity , hydroxamic acids are prioritized for antioxidant and DNA-cleavage applications .

- 3-Hydroxy-N,N-dimethylpiperidinium’s role as a cholinergic precursor highlights the impact of backbone rigidity on neurotransmitter mimicry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.